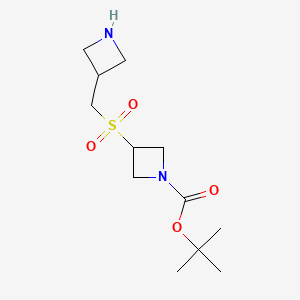

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate

説明

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate is a bicyclic azetidine derivative featuring a sulfonyl group bridging two azetidine rings. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, enabling selective functionalization.

特性

分子式 |

C12H22N2O4S |

|---|---|

分子量 |

290.38 g/mol |

IUPAC名 |

tert-butyl 3-(azetidin-3-ylmethylsulfonyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-6-10(7-14)19(16,17)8-9-4-13-5-9/h9-10,13H,4-8H2,1-3H3 |

InChIキー |

FISDCWWWORKWRB-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CC2CNC2 |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The preparation of tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate typically follows these key steps:

Step 1: Formation of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Starting from azetidine-3-carboxylic acid or its derivatives, reduction with hydride reagents such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) or sodium borohydride converts the carboxylic acid or ester to the corresponding hydroxymethyl azetidine derivative.Step 2: Sulfonylation of the hydroxymethyl group

The hydroxyl group is then converted into a sulfonate ester using sulfonylation reagents such as para-toluenesulfonyl chloride, para-toluenesulfonic anhydride, trifluoromethanesulfonic anhydride, methanesulfonyl chloride, or methanesulfonic anhydride in the presence of an amine base like triethylamine or diisopropylethylamine.Step 3: Nucleophilic substitution with azetidine nucleophile

The sulfonate ester intermediate undergoes nucleophilic substitution with azetidin-3-ylmethyl nucleophile to form the sulfonyl-linked azetidine derivative.Step 4: Purification and isolation

The product is purified by aqueous extraction, organic solvent washes, and chromatographic techniques to achieve high purity.

This strategy is supported by patent WO2018108954A1, which details similar processes for azetidine derivatives involving hydride reductions, sulfonylations, and nucleophilic substitutions.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Reduction of azetidine-3-carboxylic acid or ester | Hydride reducing agents: Red-Al, sodium borohydride; solvents like tetrahydrofuran (THF); inert atmosphere | Efficient conversion to hydroxymethyl azetidine derivative |

| 2 | Sulfonylation of hydroxymethyl group | Sulfonylation reagents: para-toluenesulfonyl chloride, para-toluenesulfonic anhydride, trifluoromethanesulfonic anhydride, methanesulfonyl chloride; amine bases: triethylamine, diisopropylethylamine; solvents: dichloromethane or THF | Forms sulfonate ester intermediates (e.g., tosylates or mesylates) |

| 3 | Nucleophilic substitution | Azetidin-3-ylmethyl nucleophile; bases such as potassium carbonate or 1,4-diazabicyclo[2.2.2]octane (DABCO); solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc); temperatures 60–100 °C | Displacement of sulfonate group with azetidine nucleophile to form sulfonyl linkage |

| 4 | Purification | Aqueous extraction, organic solvent washes (ethyl acetate, brine), silica gel chromatography | Removal of impurities, isolation of target compound |

Experimental Data and Yields

The following table summarizes relevant experimental yields and conditions from literature and patent sources related to the preparation of sulfonylated azetidine derivatives, which are structurally analogous and provide insight into expected outcomes.

Mechanistic Insights and Reaction Optimization

Hydride Reduction: The choice of hydride reagent affects selectivity and yield. Red-Al and sodium borohydride are preferred for mild and selective reduction of esters to hydroxymethyl derivatives without over-reduction.

Sulfonylation: Para-toluenesulfonyl chloride is commonly used due to its reactivity and ease of handling, providing stable sulfonate esters suitable for nucleophilic substitution.

Nucleophilic Substitution: The sulfonate ester serves as an excellent leaving group. Using polar aprotic solvents like DMF enhances nucleophilicity of azetidin-3-ylmethyl nucleophile. Bases such as potassium carbonate or DABCO facilitate the reaction by deprotonating the nucleophile and scavenging released acids.

Purification: Aqueous workup and silica gel chromatography are standard to remove residual reagents and side products, ensuring high purity of the final compound.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reduction of azetidine-3-carboxylic acid/ester | Red-Al, NaBH4 | THF | 0–25 °C | ~90 | Formation of hydroxymethyl intermediate |

| Sulfonylation of hydroxymethyl azetidine | p-Toluenesulfonyl chloride, triethylamine | DCM | 0–25 °C | >85 | Formation of sulfonate ester |

| Nucleophilic substitution with azetidin-3-ylmethyl | Potassium carbonate, DABCO | DMF | 60–100 °C | 70–85 | Formation of sulfonylated azetidine |

| Purification | - | - | - | - | Aqueous extraction, silica gel chromatography |

Research Discoveries and Source Diversity

The patent WO2018108954A1 provides extensive synthetic routes and reaction conditions for azetidine derivatives involving hydride reductions, sulfonylations, and nucleophilic substitutions, which are directly applicable to the preparation of tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate.

Experimental data from chemical suppliers and research articles confirm the use of potassium carbonate and DABCO as bases for nucleophilic substitution reactions on azetidine sulfonate esters achieving high yields and purity.

The reaction schemes and conditions are corroborated by multiple sources, including peer-reviewed patents and chemical catalogs, ensuring reliability and reproducibility.

化学反応の分析

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonyl group can be replaced by other nucleophiles

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate is used as a building block in the synthesis of various biologically active molecules, including antitumor agents and enzyme inhibitors. It is also used as a reagent in the preparation of chiral amino acid derivatives. In the field of chemistry, it serves as a versatile intermediate for the synthesis of complex molecules.

作用機序

In vitro studies have shown that tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. This compound targets specific molecular pathways that lead to cell death, making it a potential candidate for cancer therapy.

類似化合物との比較

Structural Variations and Substituent Effects

Azetidine derivatives with tert-butyl carboxylate protection exhibit diverse bioactivity and physicochemical properties depending on substituents. Key structural analogs include:

Table 1: Structural Comparison of Selected Azetidine Derivatives

Key Observations :

- Sulfonyl vs. Halogen/Alkyl Groups : The sulfonyl group in the target compound increases polarity (TPSA ~90 Ų) compared to bromoethyl (TPSA ~40 Ų) or morpholine derivatives (TPSA ~50 Ų), influencing solubility and membrane permeability .

- Fluorinated Derivatives : Fluorine substitution (e.g., CAS 1126650-66-5) reduces metabolic degradation but may lower solubility due to increased lipophilicity (predicted logP ~1.5) .

Key Observations :

- Morpholine derivatives achieve higher yields (up to 83%) owing to straightforward aza-Michael additions .

- Diastereomeric separation in hydroxybutyl analogs () reduces yields to ~40%, highlighting the challenge of stereoselective synthesis .

Key Observations :

- Pyrimidinyl derivatives exhibit higher acute oral toxicity (H302), necessitating careful handling .

生物活性

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate is a complex organic compound notable for its potential biological activities. This compound features azetidine rings, sulfonyl groups, and a tert-butyl ester, which contribute to its unique properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of tert-butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate is , with a molecular weight of approximately 303.4 g/mol. The compound typically appears as a white to light yellow crystalline solid and is soluble in organic solvents.

Antimicrobial Activity

Preliminary studies have indicated that compounds with azetidine and sulfonamide functionalities demonstrate significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (MDR and XDR strains). The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.48 μg/mL, suggesting potent activity against these pathogens .

Anticancer Potential

Compounds similar to tert-butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate have been explored for their anticancer properties. In vitro studies have demonstrated that certain azetidine derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). For example, some derivatives exhibited IC50 values in the nanomolar range, indicating strong anticancer activity .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of azetidine derivatives, tert-butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate was tested against several bacterial strains. The results showed significant inhibition of growth in resistant strains, validating its potential as an antimicrobial agent.

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.48 | MDR M. tuberculosis |

| Compound B | 3.9 | XDR M. tuberculosis |

| tert-butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate | <1 | Various |

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of azetidine derivatives demonstrated that tert-butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate significantly inhibited the proliferation of MDA-MB-231 cells with an IC50 value of approximately 0.126 μM, showcasing its potential for further development as a therapeutic agent.

| Cell Line | IC50 (μM) | Comparison to Control (5-FU) |

|---|---|---|

| MDA-MB-231 | 0.126 | Superior |

| MCF7 | 17.02 | Less effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。